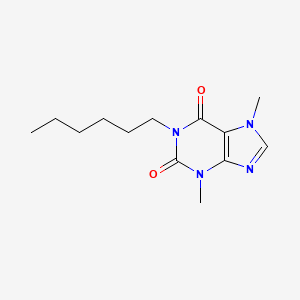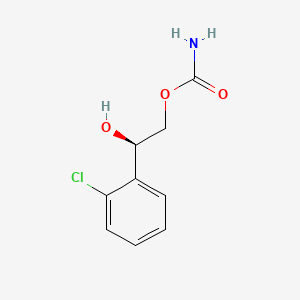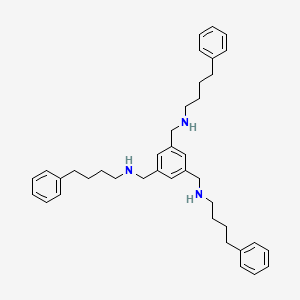
ペンチフィリン
概要
説明
ペンチフィリンは、オキスペンチフィリンとしても知られており、主に血管拡張薬として使用されるキサンチン誘導体です。末梢動脈疾患の患者における筋肉痛の治療に一般的に用いられます。 この化合物は、血液粘度を低下させ、赤血球の柔軟性を高めることで血流を改善する能力で知られています .
科学的研究の応用
Pentifylline has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studies of xanthine derivatives and their chemical properties.
Biology: Pentifylline is studied for its effects on cellular processes, including erythrocyte flexibility and leukocyte activity.
Medicine: The compound is used to treat conditions such as intermittent claudication, diabetic nephropathy, and chronic venous leg ulcers. .
作用機序
ペンチフィリンは、ホスホジエステラーゼを阻害することによって効果を発揮し、細胞内サイクリックアデノシン一リン酸(cAMP)の増加につながります。これにより、タンパク質キナーゼA(PKA)が活性化され、次に腫瘍壊死因子-α(TNF-α)とロイコトリエンの合成が阻害されます。 これらの作用は、炎症を軽減し、血液粘度を低下させ、赤血球の柔軟性を高めることで血流を改善します .
類似化合物:
テオフィリン: 主に気管支拡張作用のために使用される別のキサンチン誘導体。
カフェイン: キサンチンファミリーに属するよく知られた興奮剤。
アミノフィリン: テオフィリンに似た化合物で、呼吸器疾患の治療に使用されます。
ペンチフィリンの独自性: ペンチフィリンは、血流を改善し、血液粘度を低下させる能力が独特であり、末梢動脈疾患および関連する状態の治療に特に効果的です。 他のキサンチン誘導体とは異なり、ペンチフィリンは有意な抗炎症作用を持ち、幅広い医療用途に貢献しています .
生化学分析
Biochemical Properties
Pentifylline plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It inhibits phosphodiesterase, leading to increased levels of cAMP within cells. This elevation in cAMP activates PKA, which in turn inhibits TNF and leukotriene synthesis, reducing inflammation and innate immunity . Pentifylline also interacts with erythrocytes, enhancing their flexibility and reducing blood viscosity .
Cellular Effects
Pentifylline influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It improves red blood cell deformability, reduces blood viscosity, and decreases platelet aggregation . Additionally, pentifylline has anti-inflammatory effects on neutrophils and macrophages, which can slow the progression of atherosclerosis and stabilize plaque . It also enhances cerebral blood flow and improves prognosis in congestive heart failure .
Molecular Mechanism
At the molecular level, pentifylline exerts its effects by inhibiting phosphodiesterase, which raises intracellular cAMP levels. This activation of PKA leads to the inhibition of TNF and leukotriene synthesis, reducing inflammation . Pentifylline also decreases neutrophil adhesion and activation, contributing to its anti-inflammatory properties .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of pentifylline change over time. It has been observed to decrease blood and plasma viscosity, lower plasma fibrinogen, and promote fibrinolysis . These effects are mediated by pentifylline metabolites, which play a role in its anti-inflammatory properties . Long-term studies have shown that pentifylline can improve outcomes in vascular events and aid in diabetes control .
Dosage Effects in Animal Models
The effects of pentifylline vary with different dosages in animal models. Studies have shown that a dosage of 25 mg/kg twice daily resulted in positive clinical responses in dogs . Higher doses can lead to adverse effects such as vomiting, diarrhea, and increased heart rate . It is important to monitor the dosage to avoid toxic effects.
Metabolic Pathways
Pentifylline is metabolized in the liver and via erythrocytes. Its primary metabolites are active and contribute to its therapeutic effects . The metabolic pathways involve the inhibition of phosphodiesterase, leading to increased cAMP levels and activation of PKA . This results in the inhibition of TNF and leukotriene synthesis, reducing inflammation .
Transport and Distribution
Pentifylline is transported and distributed within cells and tissues through various mechanisms. It is approximately 45% bound to erythrocyte membranes and has a volume of distribution of 4.15 ± 0.85 following a single intravenous 100 mg dose in healthy subjects . Pentifylline’s distribution is influenced by its binding to erythrocyte membranes and its ability to enhance red blood cell deformability .
Subcellular Localization
Pentifylline’s subcellular localization is primarily within the cytoplasm, where it exerts its effects on phosphodiesterase inhibition and cAMP elevation . It does not appear to target specific organelles but rather acts throughout the cell to modulate various biochemical pathways .
準備方法
合成経路と反応条件: ペンチフィリンは、テオブロミンを有機溶媒中のアルカリと反応させることで合成できます。ハロゲン化試薬を制御された温度条件下で反応系にゆっくりと添加します。反応後、溶液をろ過し、アルカリ液を使用してpHを10〜11に調整します。 次に、有機相を抽出し、水で洗浄し、乾燥させ、濃縮し、精製してペンチフィリンを得ます .
工業生産方法: 工業的な設定では、ペンチフィリンはしばしば徐放錠剤の製剤で生産されます。このプロセスには、ポリエチレングリコール(PEG)6000の造粒溶液にヒドロキシプロピルメチルセルロース(HPMC)を添加することが含まれます。 次に、顆粒を錠剤に圧縮し、膨潤および溶解プロファイルを決定して適切な放出速度を確保します .
化学反応の分析
反応の種類: ペンチフィリンは、以下を含むさまざまな化学反応を起こします。
酸化: ペンチフィリンは特定の条件下で酸化され、さまざまな代謝産物の生成につながる可能性があります。
還元: この化合物は還元反応を起こすこともできますが、これらの反応はあまり一般的ではありません。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過酸化水素と過マンガン酸カリウムがあります。
還元: 水素化ホウ素ナトリウムなどの還元剤を使用できます。
主な生成物: これらの反応から生成される主な生成物には、ペンチフィリンのさまざまな代謝産物や誘導体が含まれ、これらの化合物は異なる薬理作用を持つ可能性があります .
4. 科学研究の応用
ペンチフィリンは、科学研究で幅広く応用されています。
類似化合物との比較
Theophylline: Another xanthine derivative used primarily for its bronchodilator effects.
Caffeine: A well-known stimulant that also belongs to the xanthine family.
Aminophylline: A compound similar to theophylline, used in the treatment of respiratory diseases.
Uniqueness of Pentifylline: Pentifylline is unique in its ability to improve blood flow and reduce blood viscosity, making it particularly effective in treating peripheral artery disease and related conditions. Unlike other xanthine derivatives, pentifylline has significant anti-inflammatory properties, which contribute to its wide range of medical applications .
特性
IUPAC Name |
1-hexyl-3,7-dimethylpurine-2,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4O2/c1-4-5-6-7-8-17-12(18)10-11(14-9-15(10)2)16(3)13(17)19/h9H,4-8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRWQRJMESRRJJB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCN1C(=O)C2=C(N=CN2C)N(C1=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2057609 | |
| Record name | Pentifylline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2057609 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1028-33-7 | |
| Record name | Pentifylline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1028-33-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pentifylline [INN:BAN:DCF] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001028337 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pentifylline | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13634 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Pentifylline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2057609 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pentifylline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.584 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PENTIFYLLINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MBM1C4K26S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















